Product packaging for N-(cyclohexylmethyl)tryptophan(Cat. No.:)

N-(cyclohexylmethyl)tryptophan

Cat. No.: B271597
M. Wt: 300.4 g/mol
InChI Key: ORGGRVLEJUZICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylmethyl)tryptophan is a synthetic tryptophan derivative designed for advanced research applications. Tryptophan and its derivatives are precursors to a wide array of bioactive compounds with significant roles in pharmaceutical, chemical, and microbiological research . For instance, various modified tryptophans serve as crucial intermediates in the synthesis of active substances for the pharmaceutical and agrochemical industries . Furthermore, tryptophan dipeptide derivatives have been investigated for their enhanced cellular uptake and subsequent anti-inflammatory and immunomodulatory effects, such as the inhibition of cytokines like TNF-α and IL-6 in stimulated immune cells . The structural motif of tryptophan is also fundamental in neurochemistry; it is the biosynthetic precursor to endogenous neuroactive molecules such as serotonin and melatonin , as well as the psychedelic compound N,N-Dimethyltryptamine (DMT) . The specific cyclohexylmethyl modification in this compound is intended to alter its physicochemical properties, potentially influencing its binding affinity, metabolic stability, or transport across cellular membranes, making it a valuable compound for structure-activity relationship (SAR) studies, medicinal chemistry, and the exploration of new biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24N2O2 B271597 N-(cyclohexylmethyl)tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

2-(cyclohexylmethylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H24N2O2/c21-18(22)17(19-11-13-6-2-1-3-7-13)10-14-12-20-16-9-5-4-8-15(14)16/h4-5,8-9,12-13,17,19-20H,1-3,6-7,10-11H2,(H,21,22)

InChI Key

ORGGRVLEJUZICA-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CCC(CC1)CNC(CC2=CNC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Cyclohexylmethyl Tryptophan

Strategies for N-Alkylation of the Tryptophan Indole (B1671886) Nitrogen

The introduction of a cyclohexylmethyl group onto the indole nitrogen of tryptophan is a key step in the synthesis of N-(cyclohexylmethyl)tryptophan. The nucleophilicity of the indole nitrogen is relatively low, making direct alkylation challenging. nih.gov Therefore, specific strategies are often required to achieve this transformation efficiently.

Direct Alkylation Approaches

Direct N-alkylation of the tryptophan indole ring can be accomplished by deprotonating the indole to form a more nucleophilic indole anion, which then reacts with an alkylating agent like a cyclohexylmethyl halide. chemcess.com However, a significant challenge in the direct alkylation of tryptophan is the presence of multiple nucleophilic sites, including the α-amino group and the carboxyl group, in addition to the indole nitrogen. This can lead to a mixture of products, necessitating chemoselective reaction conditions or the use of protecting groups.

A protocol for the direct and epimerization-free N1-alkylation of Nα-protected tryptophans has been developed, providing a quick route to tryptophan derivatives. scilit.com This method highlights the importance of protecting the α-amino group to prevent unwanted side reactions.

Protecting Group Strategies in Synthesis

To achieve selective N-alkylation of the indole nitrogen, a protecting group strategy is often employed. pressbooks.pubuchicago.edu This involves temporarily masking the more reactive functional groups, the α-amino and carboxyl groups, to direct the alkylation to the desired indole nitrogen. biosynth.com

Common protecting groups for the α-amino group in peptide synthesis include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. biosynth.comiris-biotech.de The carboxyl group is typically protected as an ester, such as a methyl or ethyl ester. Once the other functional groups are protected, the indole nitrogen can be alkylated. Following the alkylation step, the protecting groups are removed to yield the final this compound. researchgate.net The choice of protecting groups is crucial and depends on their stability under the reaction conditions and the ease of their subsequent removal. pressbooks.pubuchicago.eduresearchgate.net An orthogonal protecting group strategy allows for the selective deprotection of one group without affecting others. researchgate.net

Synthesis of the Cyclohexylmethyl Moiety and its Precursors

The cyclohexylmethyl group is introduced using an appropriate alkylating agent, typically cyclohexylmethyl bromide or a similar halide. These precursors can be synthesized through various standard organic chemistry methods. For instance, cyclohexanemethanol (B47985) can be converted to cyclohexylmethyl bromide via reaction with a brominating agent like phosphorus tribromide.

Multi-Step Synthesis Pathways for this compound

Protection of Tryptophan: The α-amino and carboxyl groups of tryptophan are protected. For example, the amino group can be protected with a Boc group, and the carboxyl group can be converted to a methyl ester.

N-Alkylation: The protected tryptophan is then reacted with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base to facilitate the alkylation of the indole nitrogen.

Deprotection: The protecting groups are removed to yield this compound. The Boc group is typically removed under acidic conditions, and the methyl ester can be hydrolyzed using a base.

The Pictet-Spengler reaction offers an alternative route for synthesizing related tetrahydro-β-carboline derivatives, which can be further modified. semanticscholar.org

Stereochemical Considerations in Synthesis

Tryptophan is a chiral molecule, and it is crucial to control the stereochemistry throughout the synthesis to obtain the desired enantiomer of this compound. researchgate.netacs.org During the N-alkylation step, care must be taken to avoid epimerization at the α-carbon. The use of mild reaction conditions and appropriate protecting groups can help preserve the stereochemical integrity of the starting material. scilit.com Chiral auxiliaries have also been utilized in the synthesis of tryptophan analogues to control stereochemistry. rsc.org The development of enantioselective N-alkylation methods for indoles is an active area of research. nih.gov

Analytical Characterization and Structural Elucidation of this compound and its Intermediates

The structure and purity of this compound and its synthetic intermediates are confirmed using a variety of analytical techniques. nih.govwehi.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. researchgate.netfrontiersin.orgosi.lv Specific proton and carbon signals can confirm the presence of the cyclohexylmethyl group and its attachment to the indole nitrogen. wehi.edu.auresearchgate.net Advanced NMR techniques can be used for detailed structural analysis. frontiersin.organu.edu.au

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and its fragments, confirming the chemical composition. nih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. rsc.org

Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the final product and intermediates. tuwien.at Chiral HPLC can be employed to determine the enantiomeric excess of the synthesized compound. tuwien.at

Below is a table summarizing the analytical techniques used for characterization:

Analytical TechniquePurposeInformation Obtained
1H and 13C NMR Structural ElucidationConfirms the presence and connectivity of functional groups, including the cyclohexylmethyl moiety on the indole nitrogen. researchgate.netfrontiersin.orgosi.lv
Mass Spectrometry (MS) Molecular Weight DeterminationProvides the molecular weight of the compound and its fragments, confirming its identity. nih.govrsc.org
High-Performance Liquid Chromatography (HPLC) Purity AssessmentDetermines the purity of the synthesized compound and can separate enantiomers when using a chiral column. tuwien.at
High-Resolution Mass Spectrometry (HRMS) Accurate Mass MeasurementProvides a highly accurate molecular weight, further confirming the elemental composition. rsc.org

Spectroscopic Methods for Structural Confirmation

To confirm the identity and structure of this compound, a combination of spectroscopic methods is essential. While specific spectral data for this exact compound is not widely published, its expected characteristics can be inferred from the known spectra of its constituent parts: the tryptophan core and the cyclohexylmethyl group. researchgate.netscience-and-fun.de

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The proton NMR spectrum is expected to be a composite of signals from the tryptophan and cyclohexylmethyl moieties. Key signals would include the characteristic aromatic protons of the indole ring (typically between 7.0-8.0 ppm), the alpha-proton of the amino acid backbone, and a complex set of aliphatic signals corresponding to the methylene (B1212753) bridge and the cyclohexane (B81311) ring protons.

¹³C-NMR: The carbon NMR would similarly show signals for the carbonyl carbon (around 170-180 ppm), the aromatic carbons of the indole ring (110-140 ppm), the alpha-carbon (around 55-60 ppm), and the aliphatic carbons of the cyclohexylmethyl group. chemicalbook.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (Molecular Formula: C₁₈H₂₄N₂O₂; Molecular Weight: 300.39 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation in MS/MS analysis would likely show characteristic losses, such as the loss of the carboxyl group (CO₂H) and cleavage of the bond between the nitrogen and the cyclohexylmethyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the secondary amine and indole ring (~3300-3500 cm⁻¹), the C=O stretch of the carbonyl group (~1700-1725 cm⁻¹), C-H stretches of the aliphatic and aromatic portions (~2850-3100 cm⁻¹), and aromatic C=C bending vibrations.

Table 1: Predicted Spectroscopic Data for this compound

TechniqueExpected Key Features
¹H-NMR Signals for indole protons (7.0-8.0 ppm), alpha-proton, cyclohexyl and methylene protons (aliphatic region).
¹³C-NMR Carbonyl carbon (~170-180 ppm), indole carbons (110-140 ppm), alpha-carbon (~55-60 ppm), aliphatic carbons.
Mass Spec (ESI+) [M+H]⁺ ion at m/z 301.19.
IR Spectroscopy Broad O-H (~2500-3300 cm⁻¹), N-H (~3300-3500 cm⁻¹), C=O (~1700-1725 cm⁻¹), Aliphatic/Aromatic C-H (~2850-3100 cm⁻¹).

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of the synthesis, purifying the final product, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the conversion of tryptophan to the N-alkylated product. The reaction progress can be visualized by the disappearance of the starting material spot (tryptophan) and the appearance of a new, typically less polar, product spot. A standard stationary phase would be silica (B1680970) gel 60 F₂₅₄ plates. A common mobile phase for separating amino acids is a mixture of n-butanol, acetic acid, and water. The spots can be visualized under UV light (254 nm) due to the indole chromophore or by staining with reagents like ninhydrin, which reacts with the secondary amine to produce a colored spot (typically yellow or brown).

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. Based on methods developed for tryptophan and its derivatives, a reversed-phase HPLC (RP-HPLC) method would be most suitable. nih.govu-szeged.huresearchgate.net A C18 column is commonly used as the stationary phase. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile. nih.gov Detection is typically performed using a UV detector, with monitoring at 220 nm and 280 nm, corresponding to the peptide bond and the indole ring absorbance, respectively. This method allows for the separation of the desired product from starting materials, reagents, and any potential by-products.

Table 2: Proposed Chromatographic Conditions

TechniqueStationary PhaseTypical Mobile PhaseDetection
TLC Silica Gel 60 F₂₅₄n-Butanol/Acetic Acid/WaterUV (254 nm), Ninhydrin stain
HPLC Reversed-Phase C18 ColumnWater (0.1% TFA) / Acetonitrile (gradient)UV (220 nm, 280 nm)

In Vitro Biological Activity and Mechanistic Investigations of N Cyclohexylmethyl Tryptophan

Receptor Binding and Ligand-Receptor Interaction Studies

Assays for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in numerous physiological processes, making them significant drug targets. frontiersin.orgindigobiosciences.com The interaction of N-(cyclohexylmethyl)tryptophan with this receptor class has been a subject of investigation. Studies involving the screening of various ligands against GPCRs have been conducted to identify agonists and antagonists. nih.gov For instance, research on the yeast Saccharomyces cerevisiae has provided a model system for understanding peptide-GPCR interactions, exploring the structure and function of synthetic ligands and receptor domains. mdpi.com While direct, specific assay results for this compound binding to a broad panel of GPCRs are not extensively detailed in the provided information, the general approach to studying such interactions involves techniques like radioligand binding assays and functional assays measuring downstream signaling events. acs.orgplos.org

Exploration of Other Relevant Receptor Targets (e.g., TRPM8, AhR, Androgen Receptor, Formyl-Peptide Receptors)

Transient Receptor Potential Melastatin 8 (TRPM8): The TRPM8 channel, a sensor for cold temperatures and cooling agents like menthol, has been identified as a target for tryptophan derivatives. unime.itplos.orgnih.gov Research has shown that analogues of N,N'-dibenzyl tryptamine (B22526), including tryptophan derivatives, can act as potent TRPM8 antagonists. unime.it For example, a tryptophan derivative, compound 14 in one study, was identified as a highly potent and selective TRPM8 antagonist with an IC50 of 0.2 ± 0.2 nM in an in vitro fluorescence-based assay using menthol-evoked calcium influx in HEK293 cells stably expressing the receptor. unime.it This highlights the potential for the tryptophan scaffold in developing potent modulators of TRPM8. unime.it The functional activity of TRPM8 agonists and antagonists is often evaluated using cellular assays that measure changes in intracellular calcium levels. nih.govarvojournals.org

Aryl Hydrocarbon Receptor (AhR): The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. frontiersin.orgnih.govmdpi.com Tryptophan and its metabolites are known endogenous ligands for AhR. nih.govmdpi.com In silico molecular docking studies have been used to investigate the interaction of tryptophan metabolites with the human AhR. imrpress.comimrpress.com While direct binding data for this compound is not specified, the broader context suggests that tryptophan derivatives can interact with AhR, potentially acting as agonists or antagonists. imrpress.comimrpress.com The activation of AhR is often assessed through its ability to upregulate the expression of target genes like CYP1A1. imrpress.com

Androgen Receptor (AR): The androgen receptor is a nuclear receptor crucial for male sexual development and is implicated in prostate cancer. nih.govnih.gov The binding of androgens to the AR's ligand-binding domain induces conformational changes necessary for its function. nih.govnih.gov While some N-substituted compounds have been investigated for their antagonist effects on the androgen receptor, specific binding data for this compound is not available in the provided search results. google.comguidetopharmacology.org

Formyl-Peptide Receptors (FPRs): Formyl-peptide receptors are a group of GPCRs involved in the innate immune response by recognizing formylated peptides from bacteria and damaged cells. nih.govfrontiersin.orgwikipedia.orgfrontiersin.org Screening of various compounds has revealed that ligands for other GPCRs can also act as agonists for FPRs. nih.gov For example, antagonists of gastrin-releasing peptide/neuromedin B receptors have been found to be potent FPR1/FPR2 agonists. nih.gov Although a direct interaction of this compound with FPRs has not been explicitly documented, the promiscuity of FPRs suggests it as a potential, though unconfirmed, target. nih.govnih.gov

Competitive Binding Analysis with Known Ligands

Competitive binding assays are a standard method to determine the affinity of a test compound for a receptor by measuring its ability to displace a known, often radiolabeled, ligand. acs.orgnih.gov For instance, in the context of TRPM8, the potency of new antagonists is determined by their ability to compete with known agonists like menthol. unime.it Similarly, for AhR, radioligand competition assays are the gold standard for identifying true ligands that directly interact with the receptor's binding pocket. biorxiv.org While the principle of competitive binding is well-established, specific competitive binding data for this compound against known ligands for the aforementioned receptors is not detailed in the provided results.

Enzyme Modulation and Inhibition Kinetics

Impact on Tryptophan Metabolic Enzymes

The metabolism of tryptophan is a critical pathway that produces several bioactive molecules, including serotonin (B10506) and kynurenine. biovis.euusp.brunite.itresearchgate.netresearchgate.net The enzymes that control this pathway are significant therapeutic targets.

Kynurenine 3-Monooxygenase (KMO) and Kynureninase (KYNU)

Butyrylcholinesterase (BChE) Inhibition Studies

A significant area of research for tryptophan derivatives has been in the field of cholinesterase inhibition, particularly targeting butyrylcholinesterase (BChE). BChE plays a role in hydrolyzing acetylcholine (B1216132) and is a therapeutic target for neurodegenerative disorders like Alzheimer's disease. nih.gov A series of tryptophan-based compounds have been designed and synthesized as selective and potent BChE inhibitors. nih.govrsc.org These inhibitors are noted for their chemical modularity and have demonstrated low cytotoxicity in vitro. rsc.org

Research has culminated in the development of tryptophan-derived inhibitors with low nanomolar potency against BChE. nih.gov For instance, the crystal structure of one such inhibitor complexed with human BChE revealed the molecular basis for its high affinity, showing an IC₅₀ value of 2.8 nM. nih.gov While specific IC₅₀ values for this compound itself are not detailed, the broader class of tryptophan-based inhibitors, to which it belongs structurally, is considered a promising source of lead compounds for potential Alzheimer's disease therapy. nih.govrsc.org

Table 1: Research Findings on Tryptophan-Derived BChE Inhibitors

Attribute Finding Citation
Target Enzyme Butyrylcholinesterase (BChE) nih.govnih.gov
Inhibitor Class Tryptophan-based derivatives nih.govrsc.org
Potency Low nanomolar range (e.g., IC₅₀ = 2.8 nM for an optimized compound) nih.gov
Mechanism Selective inhibition of BChE nih.gov
Therapeutic Potential Symptomatic treatment of Alzheimer's disease nih.govrsc.org

| In Vitro Properties | Low cytotoxicity, predicted blood-brain barrier permeability | rsc.org |

Other Enzyme Systems (e.g., Peptidoglycan Glycosyltransferase)

Peptidoglycan glycosyltransferase (PGT) is a bacterial enzyme essential for the biosynthesis of the peptidoglycan cell wall. nih.govwikipedia.org It catalyzes the polymerization of glycan chains from Lipid II subunits on the bacterial cell surface. nih.govresearchgate.net Because this enzyme is crucial for bacterial survival and has no equivalent in eukaryotes, it is an attractive target for the development of new antibiotics. frontiersin.org There is currently a lack of specific research data on the effects of this compound on the activity of peptidoglycan glycosyltransferase.

Cellular Assays for Biological Response Profiling (In Vitro)

Studies in Cultured Cell Lines

While direct cellular assay data for this compound is scarce, studies on structurally related compounds provide context for its potential biological activities. For example, a compound containing the N-(cyclohexylmethyl) moiety, specifically N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide (B126), was investigated for its effects on cancer cell lines. mdpi.com In a vincristine-resistant esophageal cancer cell line (Eca-109/VCR), this compound demonstrated a significant synergistic anti-proliferative effect when used in combination with vincristine. mdpi.com

Furthermore, studies on the metabolism of tryptophan in cultured cells have shown that its by-products can impact cell viability. In Chinese hamster ovary (CHO) cells, which are commonly used for producing biopharmaceuticals, the accumulation of the tryptophan-derived metabolite 5-hydroxyindolacetaldehyde (5-HIAAId) has been shown to have a detrimental effect on cell growth. researchgate.net Cationic peptides that include tryptophan residues have also been evaluated for their cytotoxic activity against various cancer cell lines. acs.org

Assessment of Cellular Pathway Modulation

The primary cellular pathway modulation associated with tryptophan derivatives like this compound is the inhibition of BChE, which is relevant to cholinergic neurotransmission. nih.govnih.gov In the context of cancer research, a structurally similar benzamide derivative was found to modulate the autophagy pathway. mdpi.com Its inhibitory effect on autophagy in Eca-109/VCR cells supported a cytoprotective role for autophagy in that cell line, and inhibiting it sensitized the cells to chemotherapy. mdpi.com This suggests that compounds with the N-(cyclohexylmethyl) structural component may have the potential to modulate key cellular survival pathways.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Kynurenine
3-hydroxykynurenine (3-HK)
Anthranilic acid
3-hydroxyanthranilic acid
N-(4-phenylthiazol-2-yl)benzenesulfonamide
Serotonin
Acetylcholine
N-(cyclohexylmethyl)-5-(((cyclohexylmethyl) amino) methyl)-2((4(trifluoromethyl) benzyl) oxy) benzamide
Vincristine
5-hydroxyindolacetaldehyde (5-HIAAId)

Antimicrobial Activity against Bacterial Strains (In Vitro)

There is a lack of specific published data on the in vitro antimicrobial activity of this compound against various bacterial strains. While the broader class of tryptophan derivatives and tryptophan-containing peptides has been investigated for antibacterial properties, the specific efficacy of this compound has not been detailed in the available scientific literature.

For context, studies on other tryptophan derivatives have shown that modifications to the tryptophan structure can significantly impact antimicrobial activity. For instance, Nα-acyl-tryptophan-based cationic surfactants have demonstrated antibacterial efficacy that is dependent on the length of the alkyl chain. mdpi.com Furthermore, tryptophan-rich antimicrobial peptides are known for their membrane-disrupting activities. cambridge.org Research on other cyclohexyl-containing compounds has also shown antimicrobial potential. For example, a study on matrine (B1676216) derivatives found that an N-cyclohexylmethyl derivative exhibited notable antiviral activity. mdpi.com

However, without direct experimental testing of this compound, its minimum inhibitory concentrations (MICs) against standard bacterial strains such as Escherichia coli and Staphylococcus aureus remain undetermined. Therefore, no data table can be generated at this time.

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Tryptophan Analogues

Elucidating the Role of the N-Cyclohexylmethyl Moiety in Activity and Selectivity

The N-cyclohexylmethyl group is a recurring motif in medicinal chemistry, often introduced to enhance lipophilicity and modulate ligand-receptor interactions. In the context of tryptophan derivatives, this moiety plays a pivotal role in defining both the potency and selectivity of the compounds.

Research has shown that the bulky and hydrophobic nature of the cyclohexylmethyl group is crucial for occupying specific hydrophobic pockets within target proteins. For instance, in a series of antitubercular N-alkyl-5-hydroxypyrimidinone carboxamides, replacing a phenyl group with a cyclohexyl moiety led to a decrease in potency, suggesting that while hydrophobicity is important, the specific nature of the interaction (e.g., π–cation vs. purely hydrophobic) is critical. acs.org Conversely, in other contexts, the N-cyclohexylmethyl group is essential for activity. In one study, this moiety was found to target the hydrophobic binding site of a protein, underscoring its importance for ligand anchoring. mdpi.com

The contribution of the N-cyclohexylmethyl group to selectivity is also significant. Studies on sigma-1 (σ1) receptor ligands demonstrated that the N-cyclohexylmethyl moiety occupies a key hydrophobic pocket. researchgate.net Interestingly, the replacement of this group with a benzyl (B1604629) group resulted in a dramatic shift in selectivity, yielding potent and selective mu-opioid receptor (MOR) ligands instead. researchgate.net This highlights how subtle changes to this lipophilic group can completely alter the pharmacological profile of a molecule.

Furthermore, the lipophilicity conferred by the cyclohexyl ring has been reported to improve the cellular permeability of certain inhibitors, a critical factor for in vivo efficacy. researchgate.net In the development of matrine (B1676216) derivatives as antiviral agents, an N-cyclohexylmethyl substituted analogue demonstrated the most potent activity against the tobacco mosaic virus (TMV), indicating the functional importance of this substituent for biological effect. mdpi.com

The following table summarizes the observed effects of the N-cyclohexylmethyl group in various studies.

Compound ClassTarget/ActivityRole of N-Cyclohexylmethyl MoietyFinding
Piperidine-4-carboxamide derivativesSigma-1 (σ1) receptorOccupies a hydrophobic pocketEssential for σ1 affinity; replacement with benzyl group shifts selectivity to MOR. researchgate.net
Pyridinone CarboxamidesHIV Nucleocapsid ProteinTargets hydrophobic binding siteThe amide moiety with N-cyclohexylmethyl was crucial for interacting with the protein's hydrophobic site. mdpi.com
Matrine derivativesAnti-Tobacco Mosaic Virus (TMV)Enhances antiviral potencyThe N-cyclohexylmethyl derivative was the most potent compound in the series. mdpi.com
G9a inhibitorsAntimalarial activityIncreases lipophilicityThe cyclohexylmethyl N-capping group was synthesized to investigate the effect of increased lipophilicity on parasite-killing activity. researchgate.net

Systematic Modifications of the Indole (B1671886) Ring System

The indole ring of tryptophan is a privileged scaffold in medicinal chemistry, capable of engaging in various non-covalent interactions, including hydrogen bonding (via the indole N-H) and π-π stacking. mdpi.com Modifications to this ring system in N-(cyclohexylmethyl)tryptophan analogues have profound effects on their biological activity.

Systematic exploration of the indole core has revealed that its integrity is often crucial. For example, in a series of tryptophan-derived butyrylcholinesterase (BChE) inhibitors, oxidation or reduction of the indole ring led to a significant decrease in inhibitory potency. mdpi.com The pronounced selectivity of these compounds for BChE over acetylcholinesterase (AChE) was attributed to the indole moiety occupying a hydrophobic acyl-binding pocket and engaging in π-π interactions with specific amino acid residues (Phe329 and Trp231). mdpi.com

Substitution patterns on the indole ring are also a key determinant of activity.

Position of Substitution : Studies on nociceptin (B549756) opioid receptor (NOP) ligands showed that moving a substituent from the 3-position of the indole ring to the 2-position can dramatically alter potency and intrinsic activity. nih.gov Specifically, 2-substituted N-piperidinyl indoles were found to be more potent NOP full agonists compared to their 3-substituted counterparts, which acted as partial agonists. nih.gov

Nature of Substituents : In the development of gastrin-releasing peptide receptor (GRP-R) antagonists, fluorination of the indole ring was explored. An analogue with a 5-(2-fluoroethoxy) group on a linked pyridine (B92270) ring (a bioisostere for a substituted indole) showed high affinity for the receptor. nih.gov Other research into 5-HT6 receptor ligands involved introducing various halogen groups (F, Cl, Br) at the C5 and C6 positions of the indole core to enhance binding potencies. mdpi.com

Replacing the indole ring with other heterocyclic systems has also been investigated. In the BChE inhibitor series, replacing the indole with indazole, quinoline, or 4-phenyltriazole resulted in reduced potency, although a β-naphthylalanine derivative showed enhanced BChE inhibition compared to its tryptophan analogue. mdpi.com This indicates that while the general size and aromaticity are important, the specific electronic and steric properties of the indole ring are finely tuned for certain targets.

The following table details the outcomes of various indole ring modifications.

Modification TypeCompound SeriesEffect on Activity
Oxidation/Reduction of IndoleBChE inhibitorsDiminished BChE inhibition. mdpi.com
Isomeric Substitution (2- vs. 3-position)NOP receptor ligandsAltered intrinsic activity from partial to full agonism. nih.gov
Substitution at C5/C65-HT6R ligandsHalogen substitution modulated binding potency. mdpi.com
Ring Replacement (e.g., with indazole, quinoline)BChE inhibitorsGenerally resulted in reduced potency. mdpi.com
Ring Replacement (with β-naphthylalanine)BChE inhibitorsExhibited greater BChE inhibition. mdpi.com

Variations on the Amino Acid Backbone and Carboxylic Acid Group

The amino acid portion of this compound, consisting of the α-carbon, the amino group (which is N-substituted), and the carboxylic acid, provides a chiral scaffold that is critical for correct orientation within a binding site. Modifications to this backbone have been extensively studied to optimize activity and pharmacokinetic properties.

α-Carbon Substitution : The introduction of a methyl group at the α-carbon (α-methylation) is a common strategy to constrain conformation and block metabolic degradation. In the development of GRP-R antagonists like PD176252, the presence of an α-methyl group is a key structural feature. nih.govnih.gov This modification restricts the rotational freedom of the backbone, which can lock the molecule into a more bioactive conformation.

Carboxylic Acid Modification : The carboxylic acid group is often a liability for oral bioavailability due to its charge at physiological pH. Therefore, it is frequently converted to a bioisostere, most commonly an amide. In the GRP-R antagonist series, the carboxylic acid is part of a larger propionamide (B166681) structure. nih.gov This modification not only improves pharmacokinetic properties but also provides an additional vector for interaction with the receptor. For instance, converting the acid to an amide can introduce new hydrogen bond donor and acceptor sites.

Backbone Replacement : The entire tryptophan backbone can be replaced with other amino acids to probe the importance of the indole side chain's specific attachment point. Screening of PD176252 analogues included derivatives based on phenylalanine (Phe), demonstrating that while the indole is often preferred, other aromatic amino acids can sometimes be accommodated by the receptor. nih.gov However, in the context of BChE inhibitors, replacing the tryptophan indole ring with the isopropyl group of leucine (B10760876) led to a thousand-fold decrease in potency, highlighting the critical role of the aromatic side chain for that specific target. mdpi.com

The table below summarizes key modifications to the amino acid backbone.

ModificationExample Compound ClassRationale / Effect
α-MethylationGRP-R antagonists (e.g., PD176252)Constrains conformation, blocks metabolism, enhances potency. nih.govnih.gov
Carboxylic Acid to AmideGRP-R antagonistsImproves pharmacokinetics, provides new interaction points. nih.gov
Backbone Replacement (Trp to Phe)PD176252 analoguesProbes the necessity of the indole group; Phe-based analogues retained some activity. nih.gov
Backbone Replacement (Trp to Leu)BChE inhibitorsDrastically reduced potency, confirming the importance of the aromatic indole. mdpi.com

Conformation-Activity Relationships

The biological activity of a flexible molecule like this compound is determined by the specific three-dimensional conformation it adopts when binding to its target. Conformation-activity relationship studies aim to understand the link between the preferred low-energy shapes of a molecule and its biological function. rsc.org

For tryptophan derivatives, conformational flexibility primarily arises from rotation around the sidechain torsional angles (χ1 and χ2), which dictates the orientation of the indole ring relative to the amino acid backbone. conicet.gov.ar Ab initio studies on N-acetyl-L-tryptophan-N-methylamide, a model for the tryptophan residue in peptides, have shown that the Trp sidechain can adopt several different low-energy conformations. conicet.gov.ar

The various chemical modifications discussed in the preceding sections directly influence this conformational landscape:

The bulky N-cyclohexylmethyl group can sterically influence the preferred backbone (φ, ψ) and sidechain (χ) angles.

α-Methylation of the backbone significantly restricts the allowable (φ, ψ) conformational space, reducing the entropic penalty of binding and pre-organizing the ligand for receptor interaction. acs.org

Substituents on the indole ring can create new intramolecular interactions (e.g., hydrogen bonds) or steric clashes that favor certain rotamers over others.

While detailed crystallographic or NMR structural data for this compound bound to its various targets are scarce in the public domain, SAR data allows for inferences about the bioactive conformation. For instance, the observation that both 2- and 3-substituted N-piperidinyl indoles can be potent NOP agonists, despite their different substitution vectors, suggests that the receptor's binding pocket can accommodate the indole moiety in multiple orientations or that the ligands can adopt different conformations to achieve effective binding. nih.gov The design of conformationally constrained analogues, such as cyclic peptides or molecules with bridged structures, is a key strategy to probe the bioactive conformation more directly. rsc.org

Development of Pharmacophore Models based on this compound Derivatives

A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative charges) required for a molecule to bind to a specific target receptor. These models are invaluable tools for virtual screening and the rational design of new ligands.

Several pharmacophore models have been developed based on the SAR of this compound analogues. A notable example comes from studies on antagonists of the gastrin-releasing peptide receptor (GRP-R) and formyl-peptide receptors (FPRs), where compounds like PD176252 served as templates. nih.gov Molecular modeling of these potent agonists led to the refinement of a pharmacophore model for the FPR2 ligand binding site. nih.gov

A typical pharmacophore model derived from this class of compounds would include:

Aromatic/Hydrophobic Feature: Corresponding to the indole ring, crucial for π-stacking and hydrophobic interactions. nih.gov

Hydrophobic Feature: Representing the N-cyclohexylmethyl group, which occupies a distinct hydrophobic subpocket. researchgate.netnih.gov

Hydrogen Bond Acceptor/Donor: Features associated with the amide linkages and the indole N-H group.

Defined Spatial Geometry: The relative positions and distances between these features are critical for proper alignment in the receptor's binding site.

The development process often involves aligning a series of active compounds and identifying the common features responsible for their activity. nih.govfrontiersin.org For example, a ligand-based pharmacophore model for tryptophan synthase inhibitors was built by identifying common features among known active molecules. nih.gov These models can then be validated by their ability to distinguish known active compounds from inactive ones and can be used to screen large chemical databases for novel hits with the desired features. nih.govfrontiersin.org The iterative process of building a model, testing its predictions experimentally, and refining the model based on new SAR data is a cornerstone of modern drug discovery.

Computational and Molecular Modeling Studies of N Cyclohexylmethyl Tryptophan

Molecular Docking Simulations for Ligand-Target Interactionsunime.itrsc.orguniba.itcore.ac.ukbiotechnologia-journal.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. biotechnologia-journal.org It is widely used to forecast the binding mode and affinity of ligands, such as N-(cyclohexylmethyl)tryptophan derivatives, with their protein targets. biotechnologia-journal.org

Molecular docking studies have been instrumental in understanding how tryptophan derivatives, including those with cyclohexylmethyl moieties, interact with various biological targets. For instance, a potent tryptophan derivative, identified as compound 14, was analyzed for its interaction with the Transient Receptor Potential Melastatin type 8 (TRPM8) channel, a target for treating neuropathic pain. unime.itnih.gov This derivative, which features a tryptophan scaffold, was identified as a highly potent TRPM8 antagonist with a subnanomolar IC50 value of 0.2 nM. unime.itfrontiersin.org Induced Fit Docking (IFD) simulations were employed to predict its binding pose within a homology model of the TRPM8 channel. unime.it

In a separate study, tryptophan-derived compounds were investigated as inhibitors of human butyrylcholinesterase (hBChE), an enzyme implicated in Alzheimer's disease. rsc.org A virtual library of compounds was docked into the hBChE receptor (PDB entry: 4TPK), and the simulations successfully predicted the binding conformations. rsc.org These computational predictions are critical first steps in rational drug design, allowing for the prioritization of compounds for synthesis and biological testing. uniba.it

Predicted Binding Affinities and Targets for Tryptophan Derivatives
Compound/DerivativeTarget ProteinPredicted Affinity/ActivityModeling Technique
Tryptophan Derivative (Compound 14)TRPM8 ChannelIC50 = 0.2 ± 0.2 nMInduced Fit Docking (IFD)
(R)-N-(Cyclohexylmethyl)tryptophan derivative (S9)Butyrylcholinesterase (hBChE)Chemgauss4 Score < -17.95 (for top compounds)FRED Docking

Docking simulations not only predict binding poses but also reveal the specific molecular interactions that stabilize the ligand-receptor complex. For the tryptophan derivative 14 binding to the TRPM8 channel, simulations identified a network of interactions within the voltage-sensor like domain (VSLD) cavity. unime.it Key interactions included ionic and π-π stacking interactions with residues E782, R842, and R1008. unime.it The indole (B1671886) NH group was found to interact with Asp781, while π-π interactions were observed with Y1005, F839, and F744, and hydrophobic interactions occurred with residues such as F738, Y745, L778, I846, and L1009. unime.it

Similarly, for tryptophan-derived inhibitors of butyrylcholinesterase, docking studies highlighted a hydrophobic pocket defined by residues Trp82, Ala328, Trp430, Tyr332, and Met347. rsc.org A crucial hydrogen bond was identified between the nitrogen amide atom of the ligand and the backbone carbonyl oxygen of Pro285. rsc.org The cyclohexyl ring of the ligand was shown to interact with this hydrophobic pocket. rsc.org

Key Interacting Residues for Tryptophan Derivatives from Docking Studies
Compound/DerivativeTarget ProteinKey Interacting ResiduesInteraction Type
Tryptophan Derivative (Compound 14)TRPM8 ChannelE782, R842, R1008Ionic, Cation-π, π-π Stacking
Y1005, F839, F744π-π Stacking
F738, Y745, L778, I846, L1009Hydrophobic
(R)-N-(Cyclohexylmethyl)tryptophan derivative (S9)Butyrylcholinesterase (hBChE)Trp82, Ala328, Trp430, Tyr332, Met347Hydrophobic
Pro285Hydrogen Bond

Prediction of Binding Poses and Affinities with Enzymes and Receptors

Molecular Dynamics Simulations for Conformational Stability and Induced Fitunime.itresearchgate.netmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational stability of protein-ligand complexes and phenomena like induced fit, where the protein structure adapts upon ligand binding. unime.itfrontiersin.orgresearchgate.net

Following the docking of the potent tryptophan derivative 14 into the TRPM8 channel, a 48-nanosecond MD simulation was performed on the best-scoring complex. unime.it The simulation was used to assess the stability of the predicted binding pose and the interactions over time. unime.it The results of the MD simulation confirmed the stability of the complex and revealed further details about the interaction, such as a persistent interaction with residue Y745, which is known to be critical for the binding of other TRPM8 modulators. unime.it Such simulations are crucial for validating docking results and understanding how the flexibility of both the ligand and the receptor contributes to the binding event. researchgate.netmdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivitynih.govbsu.byarxiv.org

While specific quantum chemical calculations for this compound were not found in the reviewed literature, this methodology has been applied to tryptophan analogs to understand their intrinsic electronic properties. nih.gov These calculations go beyond the classical mechanics of MD and docking to explore the electron distribution and energy levels of a molecule. arxiv.org

For example, a detailed analysis of the potential energy surface of N-acetyl-l-tryptophan-N-methylamide (NATMA) was conducted using density-functional theory (DFT). nih.gov These calculations identified 77 distinct energy minima, providing a map of the molecule's intrinsic conformational preferences. nih.gov The study showed that the calculated conformations are in good agreement with the conformations of tryptophan found in native proteins. nih.gov Methods like these can determine electronic properties such as HOMO-LUMO energy gaps, which are related to a molecule's reactivity and electronic transitions. Such quantum-level insights are fundamental for a complete understanding of a molecule's behavior and can complement the findings from classical simulations. mdpi.com

Future Directions and Advanced Research Perspectives for N Cyclohexylmethyl Tryptophan Analogues

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

The development of new analogues of N-(cyclohexylmethyl)tryptophan is a key area of ongoing research, with a strong focus on improving their binding affinity and selectivity for specific biological targets. unime.itnih.gov A primary strategy involves the strategic modification of the tryptamine (B22526) scaffold. unime.it This includes substitutions on the indole (B1671886) ring at various positions, as well as alterations to the benzyl (B1604629) groups on the amine. unime.it For instance, the introduction of constraints on the indole moiety or the dibenzyl group can alter the conformational architecture of the molecule, potentially leading to more potent and selective interactions with target proteins. unime.it

Another approach to refining specificity is through the synthesis of constrained analogues. Techniques such as creating cyclopropane (B1198618) cores within the tryptophan structure have been explored to produce conformationally rigid molecules. nih.gov This rigidity can reduce off-target binding by locking the molecule into a bioactive conformation. The synthesis of these complex structures often requires multi-step procedures, starting from precursors like L- or D-tryptophan methyl ester or N-Boc serine, and may involve specialized techniques like microwave-assisted reactions to improve efficiency and yield. unime.itmdpi.com

The overarching goal is to generate a diverse library of derivatives that can be screened for enhanced potency and specificity. This involves a continuous cycle of design, synthesis, and biological evaluation to establish clear structure-activity relationships (SAR). researchgate.net Insights from these studies guide the rational design of subsequent generations of compounds with optimized pharmacological profiles.

Exploration of Novel Therapeutic Targets and Biological Pathways

While initial research has identified potent activity for this compound analogues, such as the TRPM8 antagonist activity of a dibenzyl tryptophan derivative, the full therapeutic potential of this class of compounds remains largely untapped. unime.it Future investigations will aim to identify and validate novel therapeutic targets beyond the known ones. The inherent structural features of the tryptophan scaffold make these analogues promising candidates for interacting with a variety of protein families. unime.itresearchgate.net

A significant area of interest is their potential as modulators of G protein-coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes and implicated in a wide range of diseases, including depression and Alzheimer's disease. nih.govnih.govmdpi.com The development of multi-target-directed ligands (MTDLs) from this scaffold is a particularly attractive strategy, especially for complex multifactorial diseases. nih.govmdpi.com For example, designing compounds that can simultaneously modulate acetylcholinesterase and serotonin (B10506) receptors could offer a more effective treatment for Alzheimer's disease. nih.govmdpi.com

Furthermore, the exploration of their effects on metabolic pathways, such as those involving histone methyltransferases, could open up new avenues for cancer therapy. nih.govvcu.edu The ability of the cyclohexylmethyl group to interact with hydrophobic pockets in protein binding sites suggests that these analogues could be adapted to target a wide array of enzymes and receptors. researchgate.net Computational modeling and docking studies will be instrumental in predicting potential interactions and guiding the synthesis of analogues tailored for specific new targets. unime.itnih.gov

Development as Chemical Probes for Biological Systems

The unique properties of this compound analogues make them excellent candidates for development as chemical probes. These molecular tools are essential for studying the function and dynamics of biological systems in their native environments. nih.govnih.gov By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, into the structure of these analogues, researchers can visualize and track their interactions with target proteins within cells and tissues. nih.govrsc.org

The development of activity-based protein profiling (ABPP) probes is a particularly promising direction. nih.govmdpi.com These probes are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its functional state. mdpi.com This approach allows for the selective "highlighting" of active enzymes within a complex proteome, offering valuable insights into their roles in various physiological and pathological processes. nih.gov

The modular nature of the synthesis of these analogues facilitates the incorporation of different functional groups. frontiersin.org For example, a "clickable" tag like a terminal alkyne can be introduced, allowing for bioorthogonal reactions that enable the visualization or enrichment of the probe-protein complex. mdpi.com Tryptophan's intrinsic fluorescence can also be exploited, although the introduction of extrinsic fluorophores can enhance sensitivity and allow for more sophisticated imaging techniques. nih.gov These chemical probes will be invaluable for target validation, understanding disease mechanisms, and identifying new drug targets.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. nih.govplos.org The amenability of this compound analogues to HTS is crucial for accelerating the discovery of new lead compounds. unime.ituio.no Fluorescence-based in vitro assays are particularly well-suited for HTS, allowing for the rapid and sensitive detection of interactions between the compounds and their targets. unime.it

For instance, assays that measure changes in intracellular calcium levels can be used to screen for modulators of ion channels like TRPM8. unime.it Similarly, reporter gene assays in engineered cell lines can be employed to screen for compounds that affect specific signaling pathways. plos.org The development of robust and miniaturized HTS assays, often in 384- or 1536-well formats, is essential for efficiently screening large and diverse libraries of this compound derivatives. plos.orgnih.gov

Furthermore, the integration of HTS with other technologies, such as nuclear magnetic resonance (NMR) spectroscopy, can provide more detailed information about the binding of hit compounds. nih.gov This combination of high-throughput and high-content screening approaches will streamline the process of identifying promising candidates and prioritizing them for further development. nih.govresearchgate.net

Application in Understanding Tryptophan Metabolic Pathways

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of several critical bioactive molecules, including serotonin and kynurenine. frontiersin.orgnih.govwikipedia.org Dysregulation of tryptophan metabolism is implicated in a variety of diseases, including neurological and psychiatric disorders, autoimmune diseases, and cancer. frontiersin.orgnih.gov this compound and its analogues can serve as valuable tools to probe and understand the complexities of these metabolic pathways. nih.govnih.gov

By designing analogues that mimic or inhibit the enzymes involved in tryptophan metabolism, such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), researchers can investigate the functional consequences of altering these pathways. nih.govnih.gov For example, compounds that selectively inhibit IDO1 are of great interest as potential cancer immunotherapies. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(cyclohexylmethyl)tryptophan to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, using chiral catalysts or protecting groups (e.g., fluorenylmethyloxycarbonyl [Fmoc]) can enhance stereochemical control, as seen in analogous tryptophan derivatives . Purification via reverse-phase HPLC or column chromatography, coupled with spectroscopic validation (NMR, LC-MS), ensures high purity. Yield improvements may require iterative adjustments to stoichiometry or reaction time .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like cyclohexylmethyl substitution and indole ring proton environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC with UV/fluorescence detection quantifies purity. Comparative analysis with certified reference materials (e.g., pharmaceutical secondary standards) ensures accuracy .

Q. What preliminary assays are recommended to assess the biological activity of This compound?

  • Methodological Answer : Begin with in vitro binding assays (e.g., receptor affinity studies using radioligand displacement) and cell viability assays (e.g., MTT or ATP-based tests). Dose-response curves establish potency (EC₅₀/IC₅₀). For neuroactive compounds, consider electrophysiological models (e.g., patch-clamp for ion channel modulation) .

Advanced Research Questions

Q. How should researchers select between in vivo and in vitro models for studying This compound's mechanisms?

  • Methodological Answer : In vitro models (e.g., primary neurons, transfected cell lines) are ideal for mechanistic studies (e.g., signaling pathways). In vivo models (rodents, zebrafish) assess bioavailability, metabolism, and behavioral effects. Ethical guidelines (NIH, IACUC) mandate justification for animal use, emphasizing alternatives like organoids or computational modeling where feasible .

Q. How can contradictory findings in pharmacokinetic data for This compound be resolved?

  • Methodological Answer : Contradictions often arise from variability in administration routes, species-specific metabolism, or analytical sensitivity. Conduct meta-analyses of existing data to identify confounding variables. Validate assays using harmonized protocols (e.g., FDA bioanalytical method validation) and replicate studies under controlled conditions .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in studies involving This compound?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) quantify EC₅₀/IC₅₀. For multi-group comparisons, use ANOVA with post-hoc corrections (e.g., Tukey’s test). Bayesian hierarchical models account for inter-experiment variability. Software like GraphPad Prism or R packages (e.g., drc) streamline analysis .

Q. What protocols ensure the validation of analytical methods for quantifying This compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for validation parameters:

  • Specificity : No interference from matrix components.
  • Linearity : R² ≥ 0.98 across the analytical range.
  • Accuracy/Precision : ≤15% deviation for QC samples.
    Use certified reference materials and cross-validate with orthogonal techniques (e.g., LC-MS vs. ELISA) .

Q. How can interdisciplinary approaches enhance the study of This compound's therapeutic potential?

  • Methodological Answer : Integrate structural biology (molecular docking to predict target binding), pharmacokinetic modeling (PBPK for dose prediction), and metabolomics (UHPLC-QTOF-MS for metabolite profiling). Collaborative frameworks improve translational relevance, as seen in tryptophan-derived neuroactive compound research .

Q. What experimental designs are critical for evaluating the stability of This compound under varying conditions?

  • Methodological Answer : Conduct forced degradation studies under stress conditions (heat, light, pH extremes). Monitor degradation products via stability-indicating HPLC. Accelerated stability testing (40°C/75% RH) predicts shelf life. Reference ICH Q1A guidelines for protocol design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.